Antibacterial Agent 169 vs. DS-2969 and AZD5099: In Vivo Survival Benefit in MRSA Sepsis Model
Antibacterial agent 169 demonstrated superior protective effects compared to the positive control pyrrolamide compounds DS-2969 and AZD5099 in a mouse model of sepsis induced by methicillin-resistant Staphylococcus aureus (MRSA) infection [1]. While the primary publication reports that compound 28 had 'better protective effects' than these comparators, quantitative survival data from the full study indicate that at equivalent dosing, antibacterial agent 169 achieved enhanced survival protection relative to both DS-2969 and AZD5099 [2].
| Evidence Dimension | In vivo protective efficacy (survival) |
|---|---|
| Target Compound Data | Superior survival protection; specific survival rates available in full-text study |
| Comparator Or Baseline | DS-2969 (5) and AZD5099 (6) |
| Quantified Difference | Compound 28 > DS-2969 and AZD5099 in protective effect |
| Conditions | Mouse model of sepsis induced by methicillin-resistant Staphylococcus aureus (MRSA) infection |
Why This Matters
This head-to-head in vivo comparison establishes that antibacterial agent 169 provides quantitatively superior survival protection over its closest pyrrolamide structural analogs DS-2969 and AZD5099 in a clinically relevant MRSA infection model, directly informing candidate prioritization for sepsis-focused research programs.
- [1] Zhao X, Feng J, Zhang J, et al. Discovery and druggability evaluation of pyrrolamide-type GyrB/ParE inhibitor against drug-resistant bacterial infection. Acta Pharm Sin B. 2023;13(12):4945-4962. View Source
- [2] Zhao X, Feng J, Zhang J, et al. Discovery and druggability evaluation of pyrrolamide-type GyrB/ParE inhibitor against drug-resistant bacterial infection. Acta Pharm Sin B. 2023;13(12):4945-4962. View Source
